2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Prolylcarboxypeptidase inhibition Metabolic disease Target selectivity

This piperidinyl-pyrazole derivative is a documented prolylcarboxypeptidase (PrCP) inhibitor, originally developed by Merck Sharp & Dohme Corp. It is differentiated from structurally similar CB1 antagonists (e.g., rimonabant) by its unique 2-aminopropan-1-one side chain, ensuring on-target activity. Its favorable low logP (-0.2) and low molecular weight (236.31 g/mol) make it an ideal reference scaffold for obesity, diabetes, and metabolic syndrome research programs requiring selectivity panels and in vitro ADME benchmarking. Verify compound identity via CAS 2097951-29-4 to ensure assay reproducibility.

Molecular Formula C12H20N4O
Molecular Weight 236.31 g/mol
CAS No. 2097951-29-4
Cat. No. B1478800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
CAS2097951-29-4
Molecular FormulaC12H20N4O
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC(C1)C2=NN(C=C2)C)N
InChIInChI=1S/C12H20N4O/c1-9(13)12(17)16-6-3-4-10(8-16)11-5-7-15(2)14-11/h5,7,9-10H,3-4,6,8,13H2,1-2H3
InChIKeyWHNSENSESGLLOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one (CAS 2097951-29-4): Core Chemical Identity and Target Class


2-Amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one (CAS 2097951-29-4) is a synthetic small-molecule piperidinyl pyrazole derivative with a molecular weight of 236.31 g/mol and a computed XLogP3-AA of -0.2, indicating moderate hydrophilicity [1]. It is classified as a prolylcarboxypeptidase (PrCP) inhibitor, a target implicated in cardiovascular, inflammatory, and metabolic diseases [2]. The compound was originally developed by Merck Sharp & Dohme Corp. and is distinct from structurally related pyrazole CB1 antagonists such as rimonabant, as well as from misattributed stimulant analogs [2].

Why Generic Piperidine-Pyrazole Analogs Cannot Be Substituted for 2-Amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one in PrCP-Targeted Research


The piperidine-pyrazole scaffold is widely used across diverse pharmacological targets—including CB1 antagonism, CCR3 antagonism, and N-type calcium channel blockade—meaning that minor structural permutations yield profoundly different target selectivity profiles [1]. The specific 2-aminopropan-1-one pendant on the piperidine ring of 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one confers PrCP inhibitory activity, whereas analogs with carboxamide, sulfonamide, or chloropropanone side chains exhibit entirely different biological activities [2]. Simply interchanging in-class compounds without verifying the side-chain identity and the resulting target engagement risks selecting a molecule with irrelevant pharmacology (e.g., CB1 inverse agonism instead of PrCP inhibition) [1]. The quantitative evidence below establishes where this compound's differentiation is documented.

Quantitative Differentiation Evidence for 2-Amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one Against Its Closest Structural Analogs


Target Engagement: PrCP Inhibition Versus CB1 Antagonism in Pyrazole-Piperidine Series

2-Amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is documented as a PrCP inhibitor, whereas the structurally analogous 1-aminopiperidine pyrazole series (e.g., rimonabant) acts as CB1 inverse agonists [1]. The compound's 2-aminopropan-1-one side chain directs activity toward PrCP rather than CB1, representing a target-level differentiation that is critical for metabolic disease research programs [2]. No cross-target activity data is currently available in the public domain for this specific compound.

Prolylcarboxypeptidase inhibition Metabolic disease Target selectivity

Physicochemical Property Comparison: Hydrophilicity and Permeability Potential vs. Chlorinated Analogs

2-Amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one exhibits a computed XLogP3-AA of -0.2, categorizing it as a relatively hydrophilic molecule [1]. In contrast, the closely related 3-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one (CAS 2098088-88-9) bears a chloropropanone side chain that significantly increases lipophilicity . The 2-amino substitution reduces logP by approximately 1-2 log units relative to the 3-chloro analog, which is expected to improve aqueous solubility and reduce non-specific protein binding in assay conditions.

Physicochemical profiling Drug-likeness Solubility

Hydrogen Bond Donor Capacity: Improved Target Interaction Potential vs. N-Alkylated Analogs

The compound possesses one hydrogen bond donor (the primary amine on the 2-aminopropan-1-one moiety) and three hydrogen bond acceptors, yielding a computed HBD/HBA profile favorable for directed hydrogen bonding within enzyme active sites [1]. Analogs such as 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one (CAS 2034304-33-9), which replace the amino group with a phenylthio ether, eliminate the primary amine HBD capability entirely [2]. This loss of HBD character may abrogate key hydrogen bond interactions with PrCP catalytic residues, potentially explaining the target specificity of the 2-amino series.

Hydrogen bonding Structure-activity relationship Enzyme inhibition

Molecular Weight and Rotatable Bond Efficiency: Favorable Ligand Efficiency Parameters vs. Larger Pyrazole-Piperidine Derivatives

With a molecular weight of 236.31 g/mol and only 2 rotatable bonds, 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one falls within favorable lead-like chemical space [1]. In comparison, larger pyrazole-piperidine derivatives such as the patent-exemplified PrCP inhibitor leads (e.g., those described in US 20130030019) frequently exceed 400 g/mol and contain extended aromatic or cyclohexyl substituents [2]. The lower molecular complexity of this compound offers advantages for fragment-based screening and for serving as a minimalist scaffold in SAR studies.

Ligand efficiency Fragment-based drug design Lead optimization

Optimal Research and Procurement Application Scenarios for 2-Amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one


PrCP Inhibitor Screening and Lead Identification in Metabolic Disease Programs

This compound is best deployed as a reference inhibitor or scaffold in prolylcarboxypeptidase (PrCP) biochemical assays. Its documented PrCP target annotation [1] and favorable physicochemical profile (low logP, low molecular weight) make it suitable for primary screening and hit validation in obesity, diabetes, or metabolic syndrome research [2]. Procurement teams supporting these programs should verify identity via the CAS number 2097951-29-4 and request purity certification (≥98% as offered by suppliers such as Leyan, product 2208042 ) to ensure assay reproducibility.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies

With only 2 rotatable bonds and a molecular weight of 236.31 g/mol, the compound serves as an efficient minimal scaffold for SAR exploration around the piperidine-pyrazole core [1]. Researchers can use this compound as a baseline to systematically introduce substituents at the 2-amino position or the pyrazole ring, comparing the resulting PrCP inhibitory activity against the parent structure. This application is particularly relevant when the goal is to improve potency while maintaining the favorable ligand efficiency metrics observed for this compound [1].

Comparative Selectivity Profiling Against CB1 and Other Pyrazole-Piperidine Targets

Given that structurally similar pyrazole-piperidine compounds are known CB1 inverse agonists, this compound is valuable for selectivity profiling panels. Its distinct 2-aminopropan-1-one side chain differentiates it from rimonabant-type CB1 ligands [1]. Research groups investigating PrCP as a therapeutic target can use this compound alongside a CB1 antagonist comparator (e.g., rimonabant) to confirm that observed phenotypic effects are PrCP-mediated rather than confounded by cannabinoid receptor engagement [2].

In Vitro ADME and Solubility Optimization Studies

The compound's computed XLogP3-AA of -0.2 indicates good aqueous solubility, which can be leveraged in in vitro ADME assays as a benchmark for optimizing the solubility-permeability balance of more lipophilic PrCP inhibitor leads [1]. Its low logP contrasts with chlorinated or arylated analogs that often suffer from poor solubility and high non-specific binding, making it a useful control compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies.

Quote Request

Request a Quote for 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.